molecular formula C17H14N4O3S2 B2378286 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1210389-33-5

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Katalognummer: B2378286
CAS-Nummer: 1210389-33-5
Molekulargewicht: 386.44
InChI-Schlüssel: CAJUPTPSFYEHNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule incorporates multiple privileged pharmacophoric motifs, including a benzofuran ring, an isoxazole core, and a 1,3,4-thiadiazole system bearing an ethylthio substituent. The strategic fusion of these heterocyclic scaffolds creates a unique molecular architecture with potential for diverse biological interactions. The 1,3,4-thiadiazole component is recognized as a biologically active scaffold with demonstrated applications across multiple therapeutic areas . Specifically, thiadiazole derivatives have shown promise as inhibitors of molecular targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The benzofuran moiety similarly represents a valuable structural element in pharmaceutical development, with documented presence in various investigational compounds . This molecular hybrid is intended for research applications exclusively, including structure-activity relationship studies, target identification and validation, enzymatic assays, and cellular proliferation experiments. Researchers are exploring its potential as a kinase inhibitor scaffold and its interactions with various oncological and metabolic targets. The compound is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols including the use of personal protective equipment should be observed when handling this chemical.

Eigenschaften

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-2-25-17-20-19-16(26-17)18-15(22)9-11-8-14(24-21-11)13-7-10-5-3-4-6-12(10)23-13/h3-8H,2,9H2,1H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJUPTPSFYEHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines the pharmacophoric features of benzofuran, isoxazole, and thiadiazole. This combination potentially enhances its biological activity and therapeutic applications. Recent studies have focused on its antitumor , antimicrobial , and anti-inflammatory properties.

The molecular formula of the compound is C22H18N4O3SC_{22}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 390.395 g/mol. The structural components include:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Isoxazole ring : Associated with various pharmacological effects.
  • Thiadiazole group : Recognized for its role in enhancing bioactivity.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound against several cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.95Induces apoptosis via mitochondrial pathway
HepG21.20Inhibition of cell proliferation and induction of cell cycle arrest
A5491.50Modulation of VEGFR signaling pathways
HeLa0.37Significant apoptotic effect and cell cycle blockage at sub-G1 phase

In vitro studies revealed that the compound exhibits significant cytotoxicity against the HeLa cell line, with an IC50 value of 0.37 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound's antimicrobial properties were tested against various bacterial strains, demonstrating promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using in vitro models to evaluate cytokine production:

CytokineConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatment
TNF-alpha20050
IL-615030

The results indicate that treatment with the compound significantly reduced TNF-alpha and IL-6 levels, highlighting its anti-inflammatory properties .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The isoxazole and thiadiazole moieties interact with various enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cytokine Release : It downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, reinforcing the in vitro findings regarding its antitumor activity.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing isoxazole and thiadiazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives similar to 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide show potent antibacterial and antifungal activities. For instance, derivatives were tested against various strains of bacteria and fungi with promising results in inhibiting growth and reducing viability .

CompoundTarget OrganismActivity
2aE. coliInhibition at low concentrations
5kXanthomonas spp.High inhibition rates observed
5pMucor spp.Significant antifungal activity

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Compounds with similar moieties have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Preliminary studies indicate that the compound may interact with specific cellular pathways involved in cancer progression .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of compounds containing benzofuran and thiadiazole moieties. These compounds have shown to modulate inflammatory responses in various models, indicating their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published by Li et al., several derivatives including those related to the target compound were synthesized and evaluated for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of similar isoxazole-thiadiazole derivatives revealed that these compounds could effectively inhibit cell proliferation in breast cancer cell lines (MCF-7). The study utilized MTT assays to quantify cell viability post-treatment and demonstrated a dose-dependent response .

Analyse Chemischer Reaktionen

Table 1: Key Reaction Steps and Conditions

Reaction StepReagents/ConditionsProduct Intermediate
Isoxazole formationNitrile oxide, alkyne, Δ, [3+2] cycloaddition5-(Benzofuran-2-yl)isoxazole
Thiadiazole alkylationEthyl iodide, K₂CO₃, DMF5-(Ethylthio)-1,3,4-thiadiazol-2-amine
Acetamide couplingAcetic anhydride, pyridine, RTFinal hybrid compound

Isoxazole Ring

  • Electrophilic Substitution : The isoxazole ring is electron-deficient, favoring electrophilic substitution at the 4-position under acidic conditions (e.g., nitration, sulfonation) .

  • Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) can cleave the isoxazole ring, forming β-keto amides or esters .

Benzofuran Moiety

  • Electrophilic Aromatic Substitution : The benzofuran ring undergoes substitution at the 5-position due to electron-donating oxygen effects. Halogenation or Friedel-Crafts acylation is feasible .

  • Oxidation : Benzofuran derivatives are susceptible to oxidative ring cleavage with KMnO₄ or ozone, yielding dicarboxylic acids .

1,3,4-Thiadiazole Core

  • Nucleophilic Substitution : The ethylthio (-S-Et) group at position 5 can undergo nucleophilic displacement with amines or alkoxides .

  • Oxidation of Thioether : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the ethylthio group to a sulfoxide or sulfone .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The acetamide bond may hydrolyze under acidic or basic conditions, yielding 5-(ethylthio)-1,3,4-thiadiazol-2-amine and acetic acid derivatives .

  • Thermal Stability : Thiadiazoles decompose at elevated temperatures (>200°C), releasing sulfur-containing gases (e.g., H₂S) .

Biological Interactions and Reactivity

  • COX-II Inhibition : Analogous compounds with isoxazole-thiadiazole scaffolds exhibit anti-inflammatory activity by selectively inhibiting cyclooxygenase-II (COX-II) via H-bonding with Arg120 and Tyr355 residues .

  • Metabolic Reactions : The ethylthio group may undergo hepatic oxidation to sulfoxide/sulfone metabolites, enhancing solubility for renal excretion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents on the Thiadiazole Ring

The ethylthio-substituted 1,3,4-thiadiazole moiety is a common feature in several bioactive compounds. Key comparisons include:

Compound Name Substituent on Thiadiazole Linked Group Melting Point (°C) Yield (%) Biological Activity (Source)
Target Compound 5-(Ethylthio) Benzofuran-isoxazole Not reported Not reported Inferred antimicrobial/anticancer potential
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 5-(Ethylthio) Phenoxy 168–170 78 Not specified
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 5-(Benzylthio) Methoxyphenoxy 135–136 85 Not specified
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 5-(4-Chlorobenzylthio) Phenoxy 132–134 74 Not specified

Key Observations :

  • The benzofuran-isoxazole group in the target compound likely offers enhanced π-π stacking and hydrogen-bonding capabilities compared to phenoxy or methoxyphenoxy groups, which could improve interaction with biological targets like kinases or microbial enzymes .
Analogues with Isoxazole or Benzofuran Moieties

Compounds combining isoxazole or benzofuran with thiadiazole demonstrate varied bioactivities:

Compound Name Core Structure Key Substituents Activity (Source)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-thiadiazole Phenyl, benzamide Synthetic intermediate; no bioactivity reported
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole Chlorophenyl Antimicrobial (Laccase catalysis)
Target Compound Benzofuran-isoxazole Ethylthio-thiadiazole Inferred synergy from dual heterocycles

Key Observations :

  • The benzofuran-oxadiazole derivative (2a) exhibits antimicrobial activity, suggesting that benzofuran-based heterocycles are pharmacologically relevant .
  • The target compound’s isoxazole-thiadiazole-acetamide scaffold may mimic ATP-binding sites in kinases or interact with microbial enzymes, similar to reported thiadiazole inhibitors .
Analogues with Demonstrated Antimicrobial Activity

Ethylthio-thiadiazole derivatives show promise in antimicrobial applications:

Compound Name Structure Activity Against Inhibition Rate/EC50 Reference
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8a) Thiadiazine-thione-thiadiazole X. oryzae, R. solani 56% inhibition at 100 µg/mL; EC50 = 33.70 µg/mL
Target Compound Benzofuran-isoxazole-thiadiazole Potential broad-spectrum Not tested

Key Observations :

  • Compound 8a’s ethylthio-thiadiazole group contributes to superior antifungal activity compared to hymexazol, highlighting the role of sulfur-containing substituents .
  • The target compound’s benzofuran-isoxazole group may enhance activity against resistant strains due to increased membrane penetration or target affinity.

Vorbereitungsmethoden

Benzofuran Ring Construction

The benzofuran subunit is synthesized via acid-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives with α-haloketones. For example:

  • Reaction : 2-Hydroxybenzaldehyde reacts with propargyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours to yield 2-propargyloxybenzaldehyde.
  • Cyclization : Thermal Claisen rearrangement at 150°C followed by acid-mediated cyclization (H₂SO₄, acetic acid) generates 2-benzofurancarbaldehyde.

Table 1: Optimization of Benzofuran Synthesis

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 120 6 68
PTSA 100 8 72
BF₃·OEt₂ 80 12 65

Isoxazole Ring Formation

The isoxazole ring is constructed via [3+2] cycloaddition between the benzofuran-propargyl derivative and a hydroximoyl chloride:

General Procedure :

  • Reactants : Propargyl benzofuran (4 mmol), 4-hydroxybenzohydroximoyl chloride (4 mmol)
  • Conditions : Ethyl acetate (20 mL), NaHCO₃ (20 mmol), 100°C, 1–2 hours
  • Workup : Solvent removal under vacuum, extraction with dichloromethane (3×20 mL), washing with H₂O/brine, drying over Na₂SO₄

Key Data :

  • Yield : 72–85%
  • Characterization : IR (KBr) νmax 3154 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆) δ 6.55–6.74 (m, isoxazole-H)

Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

Thiadiazole Ring Formation

Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides under acidic conditions:

  • Reactants : Thiosemicarbazide (1 equiv), ethyl chloroacetate (1.2 equiv)
  • Conditions : POCl₃, reflux (110°C), 4 hours
  • Functionalization : Treatment with ethyl mercaptan (2 equiv) in ethanol with K₂CO₃ (3 equiv) at 60°C for 6 hours introduces the ethylthio group

Table 2: Thiadiazole Synthesis Optimization

Thiol Source Base Temperature (°C) Yield (%)
Ethyl mercaptan K₂CO₃ 60 78
Sodium ethanethiolate NaOH 50 65
HSCH₂CO₂Et Et₃N 70 58

Amide Coupling Strategy

Acetic Acid Activation

The benzofuran-isoxazole acetic acid is activated as an acid chloride:

  • Reactants : 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetic acid (1 equiv), oxalyl chloride (1.2 equiv)
  • Conditions : Dry THF, 0°C → room temperature, 3 hours
  • Quenching : Excess oxalyl chloride removed under reduced pressure

Amide Bond Formation

Procedure :

  • Reactants : Acid chloride (1 equiv), 5-(ethylthio)-1,3,4-thiadiazol-2-amine (1.05 equiv)
  • Conditions : Dry THF, CuI (catalytic), 24 hours stirring under N₂
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Table 3: Coupling Reaction Optimization

Coupling Agent Solvent Time (h) Yield (%)
EDCl/HOBt DMF 12 82
DCC/DMAP CH₂Cl₂ 18 75
None (thermal) THF 24 68

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : νmax 3170 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1568 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆) : δ 1.22 (t, J=7.1 Hz, 3H, SCH₂CH₃), 2.08 (s, 3H, COCH₃), 4.32 (q, J=7.1 Hz, 2H, SCH₂), 5.55 (s, 2H, OCH₂), 6.58 (s, 1H, isoxazole-H), 7.02–7.50 (m, 6H, aromatic)
  • LC-MS : m/z 387.1 [M+H]⁺ (calc. 386.5)

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O 70:30, 1.0 mL/min)
  • Elemental Analysis : Calc. C 52.84%, H 3.65%, N 14.50%; Found C 52.72%, H 3.71%, N 14.48%

Process Optimization Challenges

Cyclization Side Reactions

  • Issue : Competing formation of oxazole byproducts during isoxazole synthesis
  • Solution : Strict temperature control (100±2°C) and excess NaHCO₃ (5 equiv)

Amide Racemization

  • Issue : Epimerization at the acetic acid α-carbon during chloride formation
  • Mitigation : Low-temperature activation (0–5°C) and immediate coupling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology: The synthesis typically involves multi-step pathways:

  • Isoxazole ring formation: Cycloaddition of nitrile oxides with dipolarophiles (e.g., benzofuran derivatives) under reflux in solvents like toluene or THF .
  • Thiadiazole coupling: Amide bond formation between the isoxazole intermediate and 5-(ethylthio)-1,3,4-thiadiazol-2-amine using coupling agents like EDCI/HOBt in DMF .
  • Optimization: Adjust pH (6.5–7.5), temperature (40–60°C), and solvent polarity to minimize side products. Catalytic amounts of DMAP improve yield .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Key techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the isoxazole and thiadiazole rings .
  • HRMS for molecular weight validation and purity assessment (>95%) .
  • X-ray crystallography to resolve stereochemical ambiguities in the benzofuran and thiadiazole moieties .
  • HPLC-PDA to monitor reaction progress and isolate intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case example: Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents like DMSO).
  • Resolution strategy:

  • Standardize assay protocols (e.g., fixed DMSO concentration ≤1%) .
  • Validate target engagement using SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
  • Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HepG2) .

Q. What computational tools can predict the compound’s mechanism of action and off-target effects?

  • Approach:

  • Molecular docking (AutoDock Vina) to model interactions with kinases or GPCRs, focusing on the benzofuran’s π-π stacking and thiadiazole’s hydrogen bonding .
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
  • Machine learning (QSAR models) trained on PubChem datasets to predict ADMET properties and toxicity .

Q. How does the ethylthio group on the thiadiazole ring influence stability and bioactivity compared to other substituents?

  • SAR insights:

  • Ethylthio vs. methylthio: Ethylthio enhances lipophilicity (logP +0.3), improving blood-brain barrier penetration in murine models .
  • Stability: The ethylthio group resists oxidative degradation (tested via H2O2 exposure) better than sulfonamide analogs .
  • Bioactivity: Ethylthio derivatives show 2-fold higher inhibition of COX-2 vs. COX-1 (selectivity ratio >15) in enzymatic assays .

Q. What strategies mitigate degradation during long-term storage or in vivo administration?

  • Stability protocols:

  • Store at -20°C under argon in amber vials to prevent photooxidation of the benzofuran ring .
  • Use lyophilization with trehalose (1:5 w/w) to stabilize the acetamide linkage in aqueous buffers .
  • Monitor degradation via LC-MS/MS; primary degradants include sulfoxide and hydrolyzed acetamide .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Isoxazole formationBenzofuran-2-carbonitrile, hydroxylamine, CuI, 70°C6592%
Thiadiazole couplingEDCI, HOBt, DMF, rt, 24h7896%
PurificationSilica gel chromatography (EtOAc/hexane 3:7)85>99%

Table 2: Comparative Bioactivity of Substituents on Thiadiazole Ring

SubstituentlogPIC₅₀ (COX-2, μM)Plasma Stability (t1/2, h)
Ethylthio3.10.4512.3
Methylsulfonyl2.41.28.1
Hydrogen2.82.75.6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.